(S)-(+)-Glycidyl-4-nitrobenzenesulfonate
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Overview
Description
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate is a chiral epoxide compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a glycidyl group attached to a 4-nitrobenzenesulfonate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate typically involves the reaction of (S)-glycidol with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensure high yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and product consistency. The purification process often involves crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the glycidyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed.
Major Products
Nucleophilic Substitution: Produces various substituted glycidyl derivatives.
Reduction: Yields 4-aminobenzenesulfonate derivatives.
Oxidation: Results in oxidized glycidyl compounds.
Scientific Research Applications
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate primarily involves its reactivity as an epoxide. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
®-(-)-Glycidyl-4-nitrobenzenesulfonate: The enantiomer of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate, with similar chemical properties but different biological activities.
Glycidyl-4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
Glycidyl-4-chlorobenzenesulfonate:
Uniqueness
This compound is unique due to its chiral nature and the presence of both an epoxide and a nitro group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-60-0 |
Source
|
Record name | (S)-(+)-Glycidyl-4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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